molecular formula C23H25N5O3 B2377568 N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-87-8

N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2377568
CAS RN: 946372-87-8
M. Wt: 419.485
InChI Key: UZPFNSWCHBDXCL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Scientific Research Applications

PET Dopamine D3 Receptor Radioligands

Compounds related to N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide have been synthesized for use as potential PET radioligands for imaging of dopamine D3 receptors. These tracers were prepared using a simplified purification procedure, yielding high specific activity, and could be useful in studying the dopamine system in various neurological conditions (Gao, Wang, Hutchins, & Zheng, 2008).

Analgesic and Anti-inflammatory Agents

Novel derivatives of the compound have shown potential as anti-inflammatory and analgesic agents. Studies have indicated that these derivatives can act as cyclooxygenase inhibitors and demonstrate significant analgesic and anti-inflammatory activities. This suggests their potential use in treating pain and inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Modification and Analgesic Activity

Research has been conducted on the chemical modification of similar compounds to improve pharmacological profiles, particularly in the context of analgesic activity. These modifications aim to enhance the efficacy of the compounds in alleviating chronic pain while reducing side effects (Nie et al., 2020).

PET Radiotracer for D3 Receptor Imaging

Further research in the field of PET imaging has led to the synthesis of FAUC346, a derivative of N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, which has shown promise as a D3-selective ligand. This compound's potential as a radiotracer for D3 receptor imaging in neuropsychiatric disorders highlights its importance in brain imaging technologies (Kuhnast et al., 2006).

Selective Killing of Bacterial Persisters

A derivative of this compound, identified as C10, has been found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant in addressing the challenge of bacterial persistence in infections (Kim et al., 2011).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-19-8-4-3-5-9-19)27-11-13-28(14-12-27)23(29)26-18-7-6-10-20(15-18)30-2/h3-10,15-16H,11-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPFNSWCHBDXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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